molecular formula C16H16N2O4S B11023601 1-[(4-Methyl-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline

1-[(4-Methyl-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline

Cat. No.: B11023601
M. Wt: 332.4 g/mol
InChI Key: NTBMWRXTXGMQQF-UHFFFAOYSA-N
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Description

1-[(4-Methyl-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline is a complex organic compound characterized by its unique structure, which includes a tetrahydroquinoline core substituted with a sulfonyl group attached to a 4-methyl-3-nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methyl-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline typically involves a multi-step process:

    Nitration: The initial step involves the nitration of 4-methylphenyl to introduce a nitro group at the 3-position.

    Sulfonylation: The nitrated compound is then subjected to sulfonylation using sulfonyl chloride to attach the sulfonyl group.

    Cyclization: The final step involves the cyclization of the intermediate with an appropriate amine to form the tetrahydroquinoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and sulfonylation steps, ensuring higher yields and purity. The cyclization step can be facilitated by using catalysts and controlled reaction conditions to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methyl-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to remove the nitro group entirely.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Conversion to nitro derivatives or further oxidation to form sulfonic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various functional groups replacing the sulfonyl group.

Scientific Research Applications

1-[(4-Methyl-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-[(4-Methyl-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the tetrahydroquinoline core provides structural stability. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Methyl-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline is unique due to its tetrahydroquinoline core, which provides a distinct three-dimensional structure compared to the more planar structures of similar compounds. This unique structure can result in different biological activities and chemical reactivities, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H16N2O4S

Molecular Weight

332.4 g/mol

IUPAC Name

1-(4-methyl-3-nitrophenyl)sulfonyl-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C16H16N2O4S/c1-12-8-9-14(11-16(12)18(19)20)23(21,22)17-10-4-6-13-5-2-3-7-15(13)17/h2-3,5,7-9,11H,4,6,10H2,1H3

InChI Key

NTBMWRXTXGMQQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

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